2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one
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Overview
Description
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2FO. It is a derivative of propiophenone, featuring both bromine and fluorine substituents on the phenyl ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one typically involves the bromination of 1-(4-bromo-2-fluorophenyl)propan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Reduction: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)propan-1-ol.
Oxidation: Formation of 2-bromo-1-(4-bromo-2-fluorophenyl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials science for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-fluorophenyl)propan-1-one: Lacks the additional bromine substituent, resulting in different reactivity and applications.
2-Bromo-1-(2-fluorophenyl)ethan-1-one: Features a different substitution pattern on the phenyl ring, leading to variations in chemical behavior.
4-Fluorophenacyl bromide: Another related compound with distinct properties and uses.
Uniqueness
2-Bromo-1-(4-bromo-2-fluorophenyl)propan-1-one is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which imparts specific electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C9H7Br2FO |
---|---|
Molecular Weight |
309.96 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Br2FO/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 |
InChI Key |
POPUDMOEHRMYSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Br)F)Br |
Origin of Product |
United States |
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